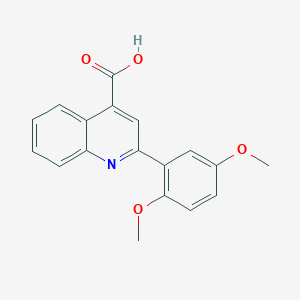

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHSEFGKTMFMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antitumor, and antiviral properties.[1][2] The specific analogue, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, is a valuable synthetic target, serving as a key intermediate in the development of novel therapeutic agents. Its structure combines the rigid, planar quinoline system, known for its DNA intercalating potential, with a substituted phenyl ring that can be tailored to optimize binding affinity and pharmacokinetic properties.[3]

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of the most effective synthetic strategies, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal route for their specific needs. The focus is on providing not just procedural steps, but the causal logic behind them, ensuring a deep and applicable understanding for professionals in chemical research and drug development.

Primary Synthetic Pathway: The Pfitzinger Reaction

The most direct and widely employed method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[4][5] This classic name reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][6] For the target molecule, the specific reactants are isatin and 1-(2,5-dimethoxyphenyl)ethan-1-one (2,5-dimethoxyacetophenone).

Mechanistic Deep Dive

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism that begins with the base-catalyzed opening of the isatin ring.[1][4][7]

-

Ring Opening of Isatin: The reaction is initiated by the nucleophilic attack of a hydroxide ion (typically from KOH or NaOH) on the C2-carbonyl (amide) of isatin. This hydrolyzes the amide bond, opening the five-membered ring to form a keto-acid intermediate, potassium isatinate.[1][7] This step is crucial as it exposes the aniline moiety required for the subsequent condensation.

-

Condensation and Schiff Base Formation: The free amino group of the isatinate intermediate then condenses with the carbonyl group of 2,5-dimethoxyacetophenone. This acid-base catalyzed step forms an imine, commonly known as a Schiff base.[1]

-

Tautomerization and Cyclization: The Schiff base can tautomerize to its more stable enamine form.[1] The enamine then undergoes an intramolecular cyclization, which is mechanistically similar to a Claisen condensation. The enamine attacks the keto-carbonyl originating from the isatin ring.

-

Dehydration and Aromatization: The final step involves the dehydration of the cyclized intermediate, which eliminates a molecule of water to form the stable, aromatic quinoline ring system, yielding the final product.[1][4]

Visualization of the Pfitzinger Pathway

Caption: Pfitzinger reaction pathway for the target synthesis.

Alternative Synthetic Strategy: The Doebner Reaction

An alternative, though less direct for this specific target, is the Doebner reaction. This method synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8] To synthesize the target molecule, this reaction would require aniline, 2,5-dimethoxybenzaldehyde, and pyruvic acid.

Mechanistic Overview

The Doebner reaction mechanism involves the initial formation of a Schiff base from the aniline and the aldehyde. This is followed by a Michael-type addition of the enolate of pyruvic acid to the imine. Subsequent cyclization and dehydration/oxidation lead to the final quinoline-4-carboxylic acid product.[8] While versatile, controlling regioselectivity and potential side reactions can be more challenging compared to the Pfitzinger route for this specific substitution pattern.[9]

Visualization of the General Doebner Pathway

Caption: General Doebner reaction pathway.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, desired yield, and scalability. The Pfitzinger reaction is generally preferred for its directness and reliability for this class of compounds.

| Feature | Pfitzinger Reaction | Doebner Reaction |

| Primary Reactants | Isatin, α-Methylene Ketone | Aniline, Aldehyde, Pyruvic Acid |

| Key Intermediate | Isatinate (ring-opened) | Schiff Base |

| Reaction Conditions | Strongly basic (e.g., 33% KOH in EtOH), reflux.[1] | Typically acidic, reflux. |

| Regioselectivity | Generally high and predictable. | Can be an issue with substituted anilines. |

| Substrate Scope | Broad for enolizable ketones.[3] | Broad for anilines and aldehydes.[9] |

| Advantages | Direct, reliable route to 2,4-disubstituted quinoline-4-carboxylic acids. | Uses readily available starting materials. |

| Disadvantages | Requires strongly basic conditions; isatin starting materials can be expensive. | Can produce byproducts; may require an external oxidant. |

Detailed Experimental Protocols

The following protocol details the synthesis of the target compound via the Pfitzinger reaction, which is the recommended route based on its efficiency and directness.

Protocol 1: Synthesis of this compound

This procedure is a representative protocol adapted from established Pfitzinger reaction methodologies.[1][3][10]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Isatin | C₈H₅NO₂ | 147.13 | 5.0 g | 0.034 |

| 2,5-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | 6.13 g | 0.034 |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 10.0 g | 0.178 |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~30 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Step-by-Step Methodology

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10.0 g of KOH pellets in 30 mL of 95% ethanol. Caution: The dissolution of KOH is highly exothermic; cool the flask in an ice bath if necessary.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g (0.034 mol) of isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium isatinate intermediate.[1] Continue stirring at room temperature for 30-45 minutes to ensure complete formation.

-

Addition of Ketone: Add 6.13 g (0.034 mol) of 2,5-dimethoxyacetophenone to the reaction mixture dropwise over 5 minutes.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Precipitation: Dilute the concentrated residue with ~100 mL of deionized water. The resulting aqueous solution may contain some neutral impurities, which can be removed by extraction with diethyl ether (2 x 50 mL).

-

Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH reaches ~4-5. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final this compound.

Conclusion

The synthesis of this compound is most effectively achieved via the Pfitzinger reaction. This method offers a direct, high-yielding, and reliable route from readily available starting materials like isatin and 2,5-dimethoxyacetophenone. While other methods such as the Doebner reaction exist for the construction of the quinoline-4-carboxylic acid core, the Pfitzinger pathway provides superior control and predictability for this specific substitution pattern. The detailed mechanistic understanding and experimental protocol provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to synthesize this valuable chemical entity and its analogues.

References

- Combes quinoline synthesis - Wikipedia. (n.d.).

- Pfitzinger reaction - Wikipedia. (n.d.).

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250.

- Doebner–Miller reaction - Wikipedia. (n.d.).

- Organic Name Reaction With Their Respective Mechanism. (n.d.). SlideShare.

- Combes Quinoline Synthesis. (n.d.). Cambridge University Press.

- Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press.

- An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. (2018). Tetrahedron Letters, 59(32), 3116-3119.

- Doebner-Miller Reaction - SynArchive. (n.d.).

- Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 25). YouTube.

- Fritz, K. M., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(23), 17394-17413.

- Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

- Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 143-147.

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). Makara Journal of Science, 27(2), 85-92.

- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. (n.d.).

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20637-20655.

- The Friedländer Synthesis of Quinolines. (1982). Organic Reactions.

- Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[4][11][12]triazino[6,5-b]quinoline Derivatives. (2003).

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (2002). Folia Microbiologica, 47(4), 303-308.

- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate.

- Wang, Y., et al. (2015).

- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (2005). Organic & Biomolecular Chemistry, 3(10), 1869-1874.

- Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2002).

- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2020).

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. iipseries.org [iipseries.org]

- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

A Technical Guide to the Physicochemical Characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid

Executive Summary

This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, a molecule belonging to a class of compounds with significant therapeutic potential. Quinoline-4-carboxylic acid derivatives are recognized for a wide spectrum of biological activities, making them compelling candidates for drug discovery and development pipelines.[1] A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for advancing it from a laboratory curiosity to a viable clinical candidate. This document, intended for researchers, medicinal chemists, and formulation scientists, outlines not just the experimental protocols for determining key parameters but also the scientific rationale underpinning these methodologies. We will delve into methods for confirming chemical identity, assessing purity, and quantifying properties such as solubility, pKa, and melting point, which collectively govern a molecule's behavior in both in vitro and in vivo systems.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] When functionalized with a carboxylic acid at the 4-position, the resulting quinoline-4-carboxylic acid series exhibits a remarkable diversity of biological effects, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities.[2][3][4][5] This versatility has cemented their status as a critical pharmacophore in modern drug design.[1]

The specific analog, this compound, introduces a substituted phenyl ring at the 2-position. This substitution pattern is of particular interest, as related 2-arylquinoline-4-carboxylic acids have been identified as potent inhibitors of clinically relevant targets, such as histone deacetylases (HDACs) and multidrug resistance proteins (MRPs), which are implicated in cancer therapy resistance.[6][7][8] The systematic evaluation of its fundamental chemical and physical properties is the critical first step in elucidating its structure-activity relationships and assessing its drug-like potential.

Chemical Identity and Synthesis Overview

Accurate identification is the bedrock of any scientific investigation. The fundamental identifiers for the target compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonym(s) | 2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |

| CAS Number | 485335-52-2 | [9] |

| Molecular Formula | C₁₈H₁₅NO₄ | [9][10] |

| Molecular Weight | 309.32 g/mol | [9][10] |

| InChI Key | XUHSEFGKTMFMJE-UHFFFAOYSA-N |

Plausible Synthetic Route: The Doebner Reaction

A common and effective method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[2] This three-component reaction typically involves an aniline, an aldehyde, and pyruvic acid. For the title compound, this would involve the condensation of aniline, 2,5-dimethoxybenzaldehyde, and pyruvic acid, often under reflux in a solvent like ethanol.

Caption: Plausible synthesis via the Doebner reaction.

Purification is paramount and is typically achieved via recrystallization from a suitable solvent system, such as ethanol or tetrahydrofuran (THF), to yield the final product with high purity.[11]

Core Physicochemical Properties: Protocols and Rationale

This section details the experimental procedures for determining the essential physicochemical properties of the title compound.

-

Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range.

-

Experimental Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind a small amount of the crystalline solid into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating rate (e.g., 10-15 °C/min) for a preliminary, approximate determination.

-

For an accurate measurement, use a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

-

-

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[12] Poor solubility can be a major hurdle in drug development, affecting formulation and oral delivery. Profiling solubility in various media, including biorelevant buffers and organic solvents, provides essential data for formulation scientists.[13]

-

Experimental Protocol (Thermodynamic Equilibrium Solubility):

-

Solvent Selection: Prepare a panel of pharmaceutically relevant solvents, such as:

-

Purified Water (pH ~7.0)

-

Phosphate Buffered Saline (PBS) at pH 5.0, 6.8, and 7.4 (to mimic physiological conditions)

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

-

Sample Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of each solvent in separate glass vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Phase Separation: After equilibration, allow the samples to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

-

Caption: Workflow for thermodynamic solubility determination.

-

Rationale: The pKa value defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. For an acidic compound like a carboxylic acid, the pKa dictates its charge state, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets across the physiological pH range of the body.

-

Experimental Protocol (Potentiometric Titration):

-

System Setup: Use an automated titrator equipped with a calibrated pH electrode.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water). The co-solvent is necessary due to the typically low aqueous solubility of such compounds.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C). The titrant should be added in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Specialized software is often used to calculate the pKa from the derivative of the titration curve.

-

Validation: Calibrate the pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) before starting the experiment.

-

-

Rationale: A suite of spectroscopic techniques is required to unambiguously confirm the chemical structure of the synthesized compound and rule out the presence of impurities.

-

Data Summary (Expected Values & Observations):

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (quinoline & phenyl rings): ~7.0-9.0 ppm. Methoxy protons (-OCH₃): ~3.8-4.0 ppm (singlets). Carboxylic acid proton (-COOH): >10 ppm (broad singlet). |

| ¹³C NMR | Chemical Shift (δ) | Carboxyl carbon (C=O): ~165-175 ppm. Aromatic carbons: ~110-160 ppm. Methoxy carbons (-OCH₃): ~55-60 ppm. |

| Mass Spec (ESI) | m/z | [M+H]⁺: ~310.1. [M-H]⁻: ~308.1. Key fragments may include loss of COOH (45 Da). |

| UV-Vis | λmax | Expected absorption maxima in the UV range (~250-350 nm), with potential shifts depending on solvent polarity.[14] |

-

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes the COOH proton).

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, integration values, and coupling patterns to confirm the proton and carbon environments of the structure.

-

-

Mass Spectrometry (MS):

-

Dissolve the sample at a low concentration (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively, confirming the molecular weight.[15]

-

-

UV-Vis Spectroscopy:

-

Biological Context and Potential Applications

The physicochemical properties detailed in this guide are not mere academic data points; they are direct predictors of biological performance. Properties like solubility and pKa govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug. For instance, a compound's ability to cross cell membranes and reach its intracellular target is intimately linked to its lipophilicity and charge state at physiological pH.

Given the known activities of this chemical class, this compound warrants investigation in several therapeutic areas:

-

Oncology: As a potential HDAC or MRP inhibitor, it could play a role in overcoming drug resistance in cancer treatment.[6][8]

-

Infectious Diseases: The quinoline core is a well-established anti-infective agent, suggesting potential utility as an antibacterial or antifungal compound.[3][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. matrixscientific.com [matrixscientific.com]

- 10. This compound [cymitquimica.com]

- 11. Secure Verification [cherry.chem.bg.ac.rs]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chempap.org [chempap.org]

- 16. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]

- 17. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as the foundational structure for a vast array of biologically active molecules.[1] When a carboxylic acid group is attached at the 4-position, the resulting quinoline-4-carboxylic acid scaffold becomes a particularly versatile and privileged structure in drug discovery.[2] This core is found in numerous natural products and synthetic compounds that exhibit a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[2][3]

The synthetic accessibility of this scaffold, primarily through established methods like the Doebner and Pfitzinger reactions, allows for extensive structural modifications.[4] These reactions typically involve the condensation of anilines, aldehydes or ketones, and pyruvic acid or its derivatives, enabling the generation of diverse libraries of compounds for biological screening.[1][5][6] This chemical tractability, combined with the scaffold's ability to interact with a multitude of biological targets, underpins its enduring importance in medicinal chemistry.

Anticancer Activity: Targeting Key Pathways in Malignancy

Quinoline-4-carboxylic acid derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines, including those of the breast, colon, and cervix, as well as leukemia.[7][8][9][10] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cancer progression to the induction of apoptosis and cell cycle arrest.[9][11]

Mechanisms of Action

A key strategy through which these derivatives exert their anticancer effects is through targeted enzyme inhibition.

-

Sirtuin Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a class III histone deacetylase (HDAC).[11] SIRT3 is often overexpressed in cancer cells and plays a crucial role in mitochondrial function and metabolism. Inhibition of SIRT3 by these compounds has been shown to induce cell cycle arrest and differentiation in leukemic cell lines, presenting a novel therapeutic avenue.[11]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[12] Specific quinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of DHODH, demonstrating low nanomolar efficacy.[2][12] By blocking this pathway, these compounds effectively starve cancer cells of the necessary building blocks for proliferation.

-

Other Mechanisms: Beyond specific enzyme inhibition, these derivatives have been shown to induce apoptosis (programmed cell death) and exhibit selective cytotoxicity towards cancer cells over healthy cells.[10] The ability of the quinoline scaffold to chelate divalent metals may also contribute to its cytotoxic effects.[7][8]

Signaling Pathway Visualization: SIRT3 Inhibition

The following diagram illustrates the role of SIRT3 in cancer cell metabolism and how its inhibition by a quinoline-4-carboxylic acid derivative can lead to anticancer effects.

Caption: Inhibition of SIRT3 by a quinoline-4-carboxylic acid derivative.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected quinoline-4-carboxylic acid derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Reference |

| P6 | MLLr leukemic cells | 7.2 | SIRT3 Inhibition[2][11] |

| Compound 41 | - | 0.00971 | DHODH Inhibition[2][12] |

| Compound 43 | - | 0.0262 | DHODH Inhibition[2][12] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) derivative (3j) | MCF-7 (Breast) | Not specified, but showed 82.9% growth reduction | Cytotoxicity[10] |

| Kynurenic acid | MCF-7 (Breast) | Not specified, but showed remarkable growth inhibition | Cytotoxicity[7][8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.[2]

Objective: To determine the IC₅₀ value of a quinoline-4-carboxylic acid derivative.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of quinoline-4-carboxylic acid have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][13][14] This broad-spectrum activity makes them promising candidates for the development of new anti-infective agents, particularly in an era of growing antimicrobial resistance.

Mechanisms and Spectrum of Activity

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary, they may involve the inhibition of DNA gyrase, disruption of cell membrane integrity, or interference with metabolic pathways.[13] Some derivatives have shown notable efficacy against pathogens like Staphylococcus aureus, Bacillus subtilis, and the fungus Botrytis cinerea.[3][13] Interestingly, some compounds also induce morphological changes in fungi, such as abnormal branching of hyphal tips and leakage of cytoplasmic contents, suggesting a mechanism involving cell wall or membrane disruption.[3][13]

Quantitative Data: Antimicrobial Efficacy

The following table presents the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Substituted quinoline-4-carboxylic acids | Bacillus subtilis | 200-500 | [3] |

| Substituted quinoline-4-carboxylic acids | Botrytis cinerea | 100-500 | [3] |

| Substituted quinoline-4-carboxylic acids | Trichophyton interdigitale | 100-500 | [3] |

| 2-Aryl-quinoline-4-carboxylic acid derivatives | Gram (+) and Gram (-) bacteria | 62.5 - 250 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a quinoline derivative against a bacterial strain.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (dissolved in DMSO)

-

Sterile 96-well U-bottom plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Compound Preparation:

-

In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the test compound at 4x the highest desired final concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

-

Inoculum Preparation:

-

Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

-

Add 50 µL of sterile broth to well 12 (sterility control).

-

The final volume in each well is 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

-

Check the control wells: there should be growth in well 11 and no growth in well 12.

-

Anti-inflammatory and Immunomodulatory Roles

Beyond their cytotoxic and antimicrobial properties, quinoline-4-carboxylic acid derivatives possess significant anti-inflammatory and immunomodulatory activities.[7][15] This is exemplified by the endogenous tryptophan metabolite, kynurenic acid (KYNA), which has a quinoline-4-carboxylic acid core structure.

Kynurenic Acid: A Key Endogenous Modulator

Kynurenic acid is a product of the kynurenine pathway, the primary route of tryptophan metabolism.[15][16] It is a well-documented neuroactive molecule that acts as an antagonist at excitatory amino acid receptors, such as the NMDA receptor, giving it anticonvulsant and neuroprotective properties.

In recent years, the immunomodulatory functions of KYNA have gained significant attention.[15] It can act as a "double-edged sword," contributing to the resolution of inflammation on one hand, while also potentially creating an immunosuppressive environment that could allow for tumor immune escape on the other.[15] Its anti-inflammatory effects are partly mediated by signaling through the G-protein-coupled receptor 35 (GPR35) and by acting as a free radical scavenger.[15]

Pathway Visualization: The Kynurenine Pathway of Tryptophan Metabolism

This diagram outlines the metabolic cascade leading from tryptophan to the formation of kynurenic acid and other bioactive metabolites.

Caption: Simplified schematic of the Kynurenine Pathway.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Objective: To evaluate the anti-inflammatory activity of a quinoline-4-carboxylic acid derivative by measuring its effect on nitric oxide (NO) or pro-inflammatory cytokine (e.g., TNF-α) production in LPS-stimulated macrophages.[7][8]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (dissolved in DMSO)

-

Griess Reagent (for NO measurement) or TNF-α ELISA kit

-

24-well or 96-well plates

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells into a plate at an appropriate density (e.g., 2.5 x 10⁵ cells/mL for a 24-well plate).

-

Incubate for 24 hours.

-

-

Pre-treatment:

-

Treat the cells with various concentrations of the test compound for 1-2 hours prior to LPS stimulation. Include a vehicle control.

-

-

Inflammatory Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) in the continued presence of the test compound.

-

Include an unstimulated control group (cells with medium only) and an LPS-only control group.

-

Incubate for 24 hours.

-

-

Supernatant Collection:

-

After incubation, collect the cell culture supernatants for analysis.

-

-

Quantification of Inflammatory Mediators:

-

For Nitric Oxide (NO):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

For TNF-α:

-

Perform an ELISA according to the manufacturer's instructions using the collected supernatants.

-

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO or TNF-α production for each compound concentration relative to the LPS-only control.

-

Determine the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed anti-inflammatory effect is not due to cell death.[7]

-

Conclusion and Future Perspectives

The quinoline-4-carboxylic acid scaffold is a cornerstone of medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. The ability to target diverse and critical cellular pathways in cancer, infectious diseases, and inflammation underscores the therapeutic potential of this chemical class. Future research will likely focus on optimizing the selectivity and potency of these compounds through structure-activity relationship (SAR) studies, exploring novel drug delivery systems to improve pharmacokinetic profiles, and further elucidating their complex mechanisms of action to identify new therapeutic applications. The continued exploration of this privileged scaffold promises to deliver next-generation therapeutics for a range of human diseases.

References

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv

- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).

- Kynurenic acid. Wikipedia.

- The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Source not specified.

- Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to P

- The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. MDPI.

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.

- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.

- The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Source not specified.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

- Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.

- Review on recent development of quinoline for anticancer activities. Source not specified.

- The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Semantic Scholar.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Source not specified.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

Sources

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects [mdpi.com]

An In-Depth Technical Guide to 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (CAS: 485335-52-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest within the broader class of quinoline-4-carboxylic acids. While specific research on this particular derivative is limited, this document synthesizes information from related compounds to offer valuable insights for researchers. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the structural features of the title compound, propose a robust synthetic route based on established chemical principles, and explore its potential biological significance and avenues for future research.

Introduction: The Quinoline-4-Carboxylic Acid Core

The quinoline ring system, first isolated from coal tar in 1834, is a privileged heterocyclic scaffold in medicinal chemistry. When functionalized with a carboxylic acid at the 4-position, the resulting quinoline-4-carboxylic acid moiety becomes a cornerstone for a multitude of therapeutic agents. This structural motif is associated with a diverse array of biological activities, including but not limited to, antiviral, anti-inflammatory, antimicrobial, and antimalarial effects. The planarity of the quinoline ring system allows for intercalation with DNA, a mechanism exploited in some anticancer agents, while the carboxylic acid group can act as a key hydrogen bonding partner with biological targets.

The 2-position of the quinoline ring is a common site for substitution, and the introduction of an aryl group at this position, as in this compound, can significantly influence the molecule's pharmacological profile. The nature and substitution pattern of this aryl group can modulate the compound's steric and electronic properties, affecting its binding affinity to target proteins and its pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

IUPAC Name: this compound CAS Number: 485335-52-2 Molecular Formula: C₁₈H₁₅NO₄ Molecular Weight: 309.32 g/mol

The structure of the title compound features a quinoline core with a carboxylic acid at the 4-position and a 2,5-dimethoxyphenyl group at the 2-position. The two methoxy groups on the phenyl ring are electron-donating, which can influence the electron density of the entire molecule and its potential interactions with biological targets.

| Property | Predicted Value |

| Melting Point | Not available (likely a solid at room temperature) |

| Boiling Point | Not available |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5. |

Proposed Synthesis: The Pfitzinger Reaction

For the synthesis of the title compound, the required starting materials are isatin and 1-(2,5-dimethoxyphenyl)ethan-1-one.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established mechanism:[1]

-

Base-catalyzed ring opening of isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base (e.g., potassium hydroxide), opening the five-membered ring to form a keto-acid intermediate.[2]

-

Condensation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of 1-(2,5-dimethoxyphenyl)ethan-1-one to form an imine (Schiff base).[2]

-

Tautomerization: The imine can then tautomerize to its more stable enamine form.

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic this compound product.[2]

Caption: Proposed Pfitzinger reaction mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Pfitzinger reaction methodologies.[2]

Materials:

-

Isatin

-

1-(2,5-dimethoxyphenyl)ethan-1-one

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid

-

Diethyl ether

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water to create a concentrated basic solution.

-

Ring Opening of Isatin: To the stirred basic solution, add isatin. The color of the solution is expected to change as the isatin ring opens. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the intermediate.

-

Addition of the Ketone: Add 1-(2,5-dimethoxyphenyl)ethan-1-one to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed by distillation. Add water to the residue.

-

Purification: Wash the aqueous solution with diethyl ether to remove any unreacted ketone and other neutral impurities.

-

Precipitation: Carefully acidify the aqueous layer with hydrochloric acid or acetic acid to a pH of approximately 4-5. The desired product, this compound, will precipitate out of the solution.

-

Isolation and Drying: Collect the solid precipitate by filtration, wash it with cold water, and dry it under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings. The two methoxy groups should appear as singlets around 3.8-4.0 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for all 18 carbons. The carbonyl carbon of the carboxylic acid will be in the range of 165-175 ppm. The carbons attached to the methoxy groups will be significantly shielded.

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) at m/z 309. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of COOH (45 Da) and CO₂ (44 Da).[5]

Potential Biological Activity and Research Directions

The quinoline-4-carboxylic acid scaffold is a versatile pharmacophore, and derivatives with a 2-aryl substituent have demonstrated a wide range of biological activities.[6][7]

Anticancer Potential

Many 2-aryl-quinoline-4-carboxylic acid derivatives have been investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival. The 2,5-dimethoxy substitution pattern on the phenyl ring could confer specific interactions with target proteins, potentially leading to novel anticancer activity. Future research could involve screening this compound against a panel of cancer cell lines to determine its antiproliferative effects.

Antimicrobial Activity

The quinoline core is famously a key component of many antibacterial and antimalarial drugs. The 2-aryl-quinoline-4-carboxylic acid motif has also been explored for its antimicrobial properties.[6] The title compound could be tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to evaluate its potential as an anti-infective agent.

Anti-inflammatory Properties

Some quinoline derivatives are known to possess anti-inflammatory activity.[8] This can be mediated through various mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways. The anti-inflammatory potential of this compound could be investigated using in vitro and in vivo models of inflammation.

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. chempap.org [chempap.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Quinoline-4-Carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among its derivatives, quinoline-4-carboxylic acids stand out as a critical pharmacophore, integral to the function of many antibacterial, antiviral, antimalarial, and anticancer compounds.[1][3][4][5] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel quinoline-4-carboxylic acid analogs, offering insights into the strategic considerations behind synthetic route selection, detailed experimental protocols, and the evaluation of their biological potential. As a senior application scientist, this guide is crafted to bridge theoretical knowledge with practical, field-proven insights, empowering researchers to navigate the complexities of modern drug discovery.

Section 1: The Strategic Imperative for Quinoline-4-Carboxylic Acid Analogs

The enduring interest in quinoline-4-carboxylic acids stems from their ability to interact with a diverse array of biological targets. This structural motif is famously present in the quinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[5][6][7] Beyond their antibacterial prowess, these compounds have demonstrated efficacy against a range of other diseases. For instance, certain analogs exhibit potent activity as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, highlighting their potential in cancer and autoimmune disease therapy.[8] The versatility of the quinoline-4-carboxylic acid scaffold provides a fertile ground for the design of novel therapeutic agents with tailored specificities and improved pharmacological profiles.

Section 2: Foundational Synthetic Strategies: A Chemist's Guide to Core Ring Formation

The construction of the quinoline ring system is a well-established field, with several named reactions providing reliable pathways to the desired scaffold. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the overall efficiency of the reaction sequence.

The Pfitzinger Reaction: A Versatile Approach from Isatins

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids, involving the condensation of an isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9][10][11] This reaction is particularly valuable for accessing a wide range of 2- and 3-substituted quinoline-4-carboxylic acids.[8][12]

The underlying mechanism involves the base-catalyzed opening of the isatin ring to form an isatinic acid, which then condenses with the carbonyl compound to form a Schiff base. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[11]

Diagram: Pfitzinger Reaction Workflow

A schematic overview of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acid analogs.

Experimental Protocol: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid via Pfitzinger Reaction [8][12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted isatin (1.0 eq) in a solution of potassium hydroxide (3.0 eq) in ethanol/water (e.g., 4:1 v/v).

-

Addition of Carbonyl Compound: To the stirred solution, add the corresponding acetophenone derivative (1.1 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with a suitable acid (e.g., 2N HCl) to a pH of approximately 4-5 to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

The Doebner Reaction: A Three-Component Pathway

The Doebner reaction offers a convergent three-component approach to quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid.[13][14] This method is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids. A significant advantage of this reaction is the in-situ formation of the α,β-unsaturated carbonyl compound from the aldehyde and pyruvic acid.

Recent advancements have focused on overcoming the limitations of the conventional Doebner reaction, particularly for anilines bearing electron-withdrawing groups, through the development of hydrogen-transfer variations.[14]

Diagram: Doebner Reaction Mechanism

Simplified mechanism of the Doebner reaction for quinoline-4-carboxylic acid synthesis.

The Gould-Jacobs Reaction: Building the 4-Hydroxyquinoline Core

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones and can be readily converted to the corresponding carboxylic acids.[15][16] The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by a thermal cyclization.[15][17]

The initial condensation forms an anilinomethylenemalonate intermediate. Subsequent heating, often at high temperatures in a high-boiling solvent like diphenyl ether or with the aid of a catalyst such as Eaton's reagent, induces an intramolecular cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[16][17] Saponification and decarboxylation then yield the desired 4-hydroxyquinoline. Microwave-assisted protocols have been shown to significantly reduce reaction times for the initial condensation step.[16][18]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [16][18]

-

Condensation: In a microwave-safe vial, mix the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.2 eq) without a solvent.

-

Microwave Irradiation: Irradiate the mixture in a microwave reactor at a suitable temperature and time (e.g., 150°C for 10-15 minutes).

-

Isolation of Intermediate: After cooling, the resulting anilinomethylenemalonate intermediate often solidifies and can be isolated by filtration and washing with a cold solvent like ethanol.

-

Cyclization: The isolated intermediate is then subjected to thermal cyclization. This can be achieved by heating in a high-boiling solvent (e.g., Dowtherm A) or by using a catalyst like Eaton's reagent (P₂O₅ in methanesulfonic acid) at a more moderate temperature (e.g., 100-120°C).

-

Hydrolysis and Decarboxylation: The resulting 4-hydroxy-3-carboalkoxyquinoline is then hydrolyzed with a base (e.g., NaOH) and subsequently decarboxylated by heating in an acidic medium to yield the 4-hydroxyquinoline.

Section 3: Other Notable Synthetic Approaches

While the Pfitzinger, Doebner, and Gould-Jacobs reactions are workhorses in the field, several other named reactions offer alternative routes to the quinoline core.

-

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[2][19][20] It is particularly useful for the synthesis of 2,4-disubstituted quinolines.[2]

-

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[21][22]

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[23][24][25][26][27]

Section 4: Characterization and Biological Evaluation

The synthesized quinoline-4-carboxylic acid analogs must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid and carbonyl groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Once characterized, the novel analogs are subjected to a battery of biological assays to determine their therapeutic potential. The specific assays will depend on the intended target. For example, for antibacterial discovery, this would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.[1] For anticancer applications, assays would focus on cytotoxicity against various cancer cell lines and inhibition of specific molecular targets like DHODH.[8]

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for DHODH Inhibitors [8]

| Compound ID | R¹ Substituent | R² Substituent | DHODH IC₅₀ (nM) | HCT-116 IC₅₀ (µM) |

| 41 | 4-Fluorophenyl | H | 9.71 ± 1.4 | 0.032 |

| 43 | 4-Chlorophenyl | H | 26.2 ± 1.8 | 0.085 |

| 46 | Pyridin-4-yl | H | 28.3 ± 3.3 | 0.120 |

This table provides a sample representation of how SAR data is typically presented, linking chemical modifications to biological activity.

Section 5: Future Directions and Conclusion

The discovery and synthesis of novel quinoline-4-carboxylic acid analogs remain a vibrant area of research. Future efforts will likely focus on:

-

Development of more efficient and sustainable synthetic methodologies: This includes the use of novel catalysts, flow chemistry, and greener reaction conditions.

-

Exploration of novel biological targets: Expanding the therapeutic applications of this scaffold beyond its traditional uses.

-

Structure-based drug design: Utilizing computational tools and X-ray crystallography to design more potent and selective inhibitors.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.

- Gould–Jacobs reaction. (n.d.). In Wikipedia.

- Combes quinoline synthesis. (n.d.). In Wikipedia.

- MEDICINAL CHEMISTRY OF QUINOLONES.pptx. (n.d.). Slideshare.

- Doebner–Miller reaction. (n.d.). In Wikipedia.

- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.

- Friedländer synthesis. (n.d.). In Wikipedia.

- Combes Quinoline Synthesis. (2012). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Quinolones. (2023). In StatPearls. National Center for Biotechnology Information.

- Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2000). ResearchGate.

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2015). MDPI.

- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate.

- Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.

- Synthetic antibacterial agents quinolones. (n.d.). AL-Mustaqbal University College of Pharmacy.

- Quinolone antibiotic. (n.d.). In Wikipedia.

- Pfitzinger Quinoline Synthesis. (n.d.).

- Combes Quinoline Synthesis PDF. (n.d.). Scribd.

- synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2005). The Journal of Organic Chemistry.

- The Friedländer Synthesis of Quinolines. (2022). ResearchGate.

- Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2012). Journal of Chemical and Pharmaceutical Research.

- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry.

- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.

- Doebner-Miller reaction and applications. (n.d.). Slideshare.

- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2018). Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEDICINAL CHEMISTRY OF QUINOLONES.pptx [slideshare.net]

- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 13. iipseries.org [iipseries.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. ablelab.eu [ablelab.eu]

- 18. asianpubs.org [asianpubs.org]

- 19. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 20. scribd.com [scribd.com]

- 21. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 22. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 23. Friedlaender Synthesis [organic-chemistry.org]

- 24. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. researchgate.net [researchgate.net]

- 27. organicreactions.org [organicreactions.org]

In silico modeling of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid interactions

An In-Depth Technical Guide: In Silico Modeling of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid Interactions

Introduction: The Quinoline Scaffold and the Imperative for In Silico Assessment

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The specific derivative, this compound, represents a promising candidate for therapeutic development. However, advancing such a molecule through the traditional drug discovery pipeline is a resource-intensive and time-consuming endeavor.

This is where in silico modeling provides a transformative advantage. By leveraging computational techniques, we can predict, analyze, and refine the interactions of this molecule with biological targets at an atomic level.[4][5][6] This guide serves as a comprehensive walkthrough of a robust in silico workflow, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a scientifically rigorous and validated approach. Our workflow will encompass target identification, molecular docking, molecular dynamics simulations, and ADMET profiling—each a critical pillar in building a comprehensive understanding of the therapeutic potential of this compound.

Chapter 1: Target Identification - Finding the Molecular Lock for Our Key

Before we can analyze the interaction, we must first identify the most probable biological targets. The vastness of the human proteome makes experimental screening of all potential targets infeasible in the early stages. Computational target identification provides a focused, data-driven approach to generate high-probability hypotheses.[7][8][9]

Causality: The choice of a biological target is the single most critical decision in drug discovery; a well-validated target increases the likelihood of clinical success, while a poorly chosen one can lead to costly late-stage failures.[8] Our strategy will integrate literature analysis with computational inference. Studies on similar quinoline derivatives have shown activity against targets such as c-MET kinase, SIRT3, and various proteins implicated in neurodegenerative diseases and cancer.[10][11][12][13][14] For this guide, we will proceed with a hypothetical, yet plausible, target: Serine/Threonine-Protein Kinase (STK10) , based on studies showing the potential of quinoline derivatives as kinase inhibitors.[15]

Methodologies for Target Identification:

| Method | Description | Rationale & Justification |

| Literature & Database Mining | Systematically searching databases like ChEMBL and PubChem for structurally similar compounds and their known biological targets. | This evidence-based approach leverages existing experimental data, providing a strong foundation for target hypotheses. It is the most reliable starting point. |

| Reverse Pharmacophore Screening | Using the 3D structure of our ligand to generate a pharmacophore model (a map of essential interaction features) and screening it against a database of protein structures. | This method identifies proteins with binding sites that are sterically and electronically complementary to our molecule, even if they are not structurally homologous to known targets. |

| Target Prediction Servers | Utilizing web-based tools like SwissTargetPrediction, which predict targets based on the principle of chemical similarity to known ligands. | These tools provide a rapid, high-throughput method to generate a list of probable targets, which can then be prioritized for more rigorous computational analysis.[8] |

Chapter 2: Molecular Docking - A Static Snapshot of Binding

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[16][17] It is a foundational technique used to assess binding affinity and understand the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.

Causality: We perform docking not just to get a binding score, but to generate a physically plausible 3D model of the interaction. This model is the starting point for more advanced simulations and provides actionable insights for optimizing the ligand's structure. A key principle is that a lower binding energy score generally indicates a stronger, more stable interaction.[18]

Caption: A generalized workflow for a molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking this compound into the active site of STK10.

Step 1: Receptor and Ligand Preparation [17]

-

Obtain Protein Structure: Download the crystal structure of STK10 from the RCSB Protein Data Bank.

-

Prepare Receptor: Using AutoDock Tools, perform the following:

-

Delete all water molecules. Rationale: Water molecules in the binding site are often not conserved and can interfere with the docking algorithm.

-

Add polar hydrogens. Rationale: Correct protonation states are essential for accurately calculating hydrogen bonds.

-

Assign Gasteiger charges to all atoms.

-

Save the prepared receptor in .pdbqt format, which includes charge and atom type information for Vina.

-

-

Prepare Ligand:

-

Obtain the 2D structure of the ligand and generate its 3D conformation.

-

Using AutoDock Tools, detect the ligand's rotatable bonds and assign charges.

-

Save the prepared ligand in .pdbqt format.

-

Step 2: Grid Generation and Docking Execution [19][20]

-

Define the Binding Site: Identify the active site of the kinase. If a co-crystallized ligand is present, the grid box should be centered on it.

-

Set Grid Parameters: The grid box must be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large as to waste computational time on irrelevant areas.[21] A typical size is 25 x 25 x 25 Å.

-

Create Configuration File: Prepare a conf.txt file specifying the paths to the receptor and ligand, the center coordinates, and the dimensions of the grid box.

-

Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt

Step 3: Results Analysis

-